molecular formula C15H23NO6 B14045420 9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate

9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate

Cat. No.: B14045420
M. Wt: 313.35 g/mol
InChI Key: LCSCUNROXRGMQU-UHFFFAOYSA-N
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Description

9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[45]decane-2,9-dicarboxylate is a spirocyclic compound characterized by its unique structural features Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often impart unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate typically involves multiple steps. One common method includes the use of olefin metathesis reactions facilitated by Grubbs catalysts. This method, although effective, can be complex and costly . Another approach involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step while introducing various substituents at specific positions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis methods, such as optimizing reaction conditions and using more efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and the functional groups present in the molecule .

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.

Scientific Research Applications

9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate involves its interaction with specific molecular targets. These interactions can affect various biological pathways, depending on the functional groups present and the overall structure of the molecule. For example, it may act as an inhibitor of certain enzymes or proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[45]decane-2,9-dicarboxylate apart is its specific combination of functional groups and the spirocyclic structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C15H23NO6

Molecular Weight

313.35 g/mol

IUPAC Name

9-O-tert-butyl 3-O-methyl 4-oxo-6-oxa-9-azaspiro[4.5]decane-3,9-dicarboxylate

InChI

InChI=1S/C15H23NO6/c1-14(2,3)22-13(19)16-7-8-21-15(9-16)6-5-10(11(15)17)12(18)20-4/h10H,5-9H2,1-4H3

InChI Key

LCSCUNROXRGMQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCC(C2=O)C(=O)OC

Origin of Product

United States

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